Preamble: Unveiling the Potential of a Key Heterocyclic Building Block
Preamble: Unveiling the Potential of a Key Heterocyclic Building Block
An In-depth Technical Guide to the Chemical Properties of 7-(Trifluoromethyl)quinoline-4-thiol
For the attention of: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 7-(trifluoromethyl)quinoline-4-thiol, a molecule of significant interest due to its unique combination of a quinoline core, a trifluoromethyl substituent, and a reactive thiol group. This document moves beyond a simple recitation of facts to provide a senior application scientist's perspective on the causality behind its properties and the experimental strategies required to fully characterize and utilize this versatile compound.
Core Molecular Identity
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Chemical Name: 7-(Trifluoromethyl)quinoline-4-thiol
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Synonyms: 4-Quinolinethiol, 7-(trifluoromethyl)-; 7-(trifluoromethyl)quinoline-4(1H)-thione[1][2][3]
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CAS Number: 64415-07-2[4]
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Molecular Formula: C₁₀H₆F₃NS[2]
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Molecular Weight: 229.22 g/mol [4]
| Property | Value/Description | Source(s) |
| Physical Form | Reported as a solid, chunks, or light yellow to yellow powder. | [4] |
| Melting Point | 222-225 °C (literature) | [4] |
| Predicted pKa | 0.39 ± 0.30 (This is a predicted value and requires experimental confirmation) | [4] |
Section 1: The Thiol-Thione Tautomerism: A Fundamental Duality
A critical aspect of the chemistry of 7-(trifluoromethyl)quinoline-4-thiol is its existence in a tautomeric equilibrium with its thione form, 7-(trifluoromethyl)quinoline-4(1H)-thione.[2][3] This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity, spectroscopic properties, and potential biological interactions.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. Generally, in polar solvents, the thione tautomer is favored due to its greater polarity and ability to participate in hydrogen bonding as a hydrogen bond donor (N-H) and acceptor (C=S). In nonpolar solvents, the thiol form may be more prevalent.
Caption: Thiol-Thione Tautomerism of 7-(Trifluoromethyl)quinoline-4-thiol.
Spectroscopic Signatures of Tautomerism
The differentiation between the thiol and thione forms can be readily achieved through spectroscopic analysis, particularly NMR and IR spectroscopy.
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¹H NMR: The thiol tautomer will exhibit a characteristic S-H proton signal, which is often broad and may appear over a wide chemical shift range. In contrast, the thione tautomer will display an N-H proton signal, also typically broad, and likely at a different chemical shift.
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¹³C NMR: The most telling signal is that of the C4 carbon. In the thiol form, this carbon is an aromatic carbon bonded to sulfur and would appear in the aromatic region. In the thione form, the C4 carbon is a thiocarbonyl (C=S) carbon, which resonates significantly further downfield, often in the range of 180-200 ppm.
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IR Spectroscopy: The thiol form will show a weak S-H stretching vibration, typically around 2550-2600 cm⁻¹. The thione form will lack this and instead exhibit a C=S stretching band, which is of medium intensity and appears in the range of 1050-1250 cm⁻¹. An N-H stretch would also be expected for the thione tautomer, usually in the region of 3100-3500 cm⁻¹.
Section 2: Synthesis Strategy: A Nucleophilic Aromatic Substitution Approach
While a specific, detailed synthesis protocol for 7-(trifluoromethyl)quinoline-4-thiol is not widely published, a logical and well-precedented synthetic route involves the nucleophilic aromatic substitution (SNAᵣ) reaction on a suitable precursor, 4-chloro-7-(trifluoromethyl)quinoline.[5]
The quinoline ring is electron-deficient, and this is further enhanced by the electron-withdrawing trifluoromethyl group. This electronic property makes the C4 position particularly susceptible to attack by nucleophiles.
Caption: Proposed Synthesis of 7-(Trifluoromethyl)quinoline-4-thiol.
Proposed Experimental Protocol: Synthesis from 4-Chloro-7-(trifluoromethyl)quinoline
This protocol is a recommended starting point and may require optimization.
Materials:
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4-Chloro-7-(trifluoromethyl)quinoline
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Sodium hydrosulfide (NaSH) or Thiourea
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Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)
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Base (if using thiourea, e.g., Sodium hydroxide)
Procedure (using NaSH):
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To a solution of 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as DMF, add sodium hydrosulfide (1.2-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
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Heat the reaction mixture to a temperature between 80-120 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
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Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the thiol product.
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Collect the solid by filtration, wash with water, and dry under vacuum.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Justification of Experimental Choices:
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Inert Atmosphere: Thiols are susceptible to oxidation, especially at elevated temperatures. An inert atmosphere minimizes the formation of disulfide byproducts.
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Solvent Choice: Polar aprotic solvents like DMF are excellent for SNAᵣ reactions as they can solvate the cation of the nucleophilic salt while leaving the nucleophile relatively "bare" and more reactive.
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Work-up: Acidification is necessary to protonate the thiolate intermediate to yield the final thiol product.
Section 3: Reactivity Profile: The Interplay of the Thiol and Quinoline Moieties
The chemical reactivity of 7-(trifluoromethyl)quinoline-4-thiol is dominated by the nucleophilic character of the thiol group and the electronic properties of the trifluoromethyl-substituted quinoline ring.
S-Alkylation
The thiol group is readily alkylated by various electrophiles, such as alkyl halides, to form the corresponding thioethers. This reaction is a cornerstone for generating derivatives for structure-activity relationship (SAR) studies.
General Reaction Scheme:
Oxidation
Thiols are susceptible to oxidation. Mild oxidizing agents, such as iodine or hydrogen peroxide, will typically yield the corresponding disulfide. Stronger oxidizing agents can lead to the formation of sulfonic acids.
General Reaction Scheme (to Disulfide):
Coordination Chemistry
The thiol group can act as a ligand, coordinating to various metal ions. This property is of interest in the development of metal-based catalysts or therapeutic agents.
Section 4: Analytical Characterization: A Multi-technique Approach
A thorough characterization of 7-(trifluoromethyl)quinoline-4-thiol is essential for confirming its identity and purity.
Caption: Workflow for the Analytical Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include those for the aromatic protons on the quinoline ring, with their chemical shifts and coupling patterns being indicative of the substitution pattern. The trifluoromethyl group will influence the chemical shifts of the protons on the same ring. A broad signal for the S-H or N-H proton would also be anticipated.
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¹³C NMR: The spectrum will show signals for all ten carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. As mentioned, the chemical shift of the C4 carbon will be highly informative for determining the predominant tautomeric form.
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¹⁹F NMR: A single resonance for the trifluoromethyl group is expected.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The fragmentation pattern can also provide structural information. Common fragmentation pathways for quinolines include the loss of HCN from the molecular ion.[2][6]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups and confirming the tautomeric form, as discussed in Section 1.1.
Section 5: Application in Drug Discovery: A Focus on CETP Inhibition
A significant application of 7-(trifluoromethyl)quinoline-4-thiol is in the study of Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for raising HDL cholesterol levels.[7][8][9]
It has been reported that thiol-containing compounds can act as CETP modulators by interacting with a specific cysteine residue (Cys13) in the protein. This interaction can uncouple the cholesteryl ester transfer and HDL remodeling functions of CETP. 7-(Trifluoromethyl)quinoline-4-thiol was specifically used to investigate this mechanism.
In Vitro CETP Inhibition Assay: A Representative Protocol
A common method to assess CETP inhibition is a fluorescence-based assay.
Caption: Schematic of a Fluorescence-Based CETP Inhibition Assay.
Principle:
The assay utilizes a donor lipoprotein particle containing a fluorescently labeled lipid that is self-quenched. In the presence of active CETP, this lipid is transferred to an acceptor lipoprotein, leading to de-quenching and an increase in fluorescence. A CETP inhibitor will block this transfer, resulting in a reduced fluorescence signal.[1]
General Procedure:
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Prepare serial dilutions of the test compound (7-(trifluoromethyl)quinoline-4-thiol).
-
In a microplate, combine the donor lipoprotein, acceptor lipoprotein, and a source of CETP (e.g., human plasma or purified enzyme).
-
Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no CETP) controls.
-
Incubate the plate at 37 °C to allow the transfer reaction to proceed.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
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Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[1]
Conclusion
7-(Trifluoromethyl)quinoline-4-thiol is a fascinating and synthetically valuable molecule. Its chemical properties are defined by the interplay of the electron-withdrawing trifluoromethyl group, the heterocyclic quinoline core, and the versatile thiol/thione functionality. Understanding its tautomeric equilibrium is paramount to predicting and controlling its reactivity. While there are gaps in the publicly available experimental data for this specific compound, its structural motifs and known applications, particularly in the context of CETP inhibition, mark it as a compound of high interest for further investigation in drug discovery and medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers embarking on the study of this promising molecule.
References
[7] Rano, T. A., Sieber-McMaster, E., Pelton, P. D., Yang, M., Demarest, K. T., & Kuo, G. H. (2009). Design and synthesis of potent inhibitors of cholesteryl ester transfer protein (CETP) exploiting a 1,2,3,4-tetrahydroquinoline platform. Bioorganic & Medicinal Chemistry Letters, 19(9), 2456–2460. [Link]
[8] American Journal of Physiology-Endocrinology and Metabolism. (2003). Dual effects on HDL metabolism by cholesteryl ester transfer protein inhibition in HepG2 cells. American Journal of Physiology-Endocrinology and Metabolism, 284(4), E779-E786. [Link]
[10] PubMed. (n.d.). Role of cholesteryl ester transfer protein (CETP) in the HDL conversion process as evidenced by using anti-CETP monoclonal antibodies. Retrieved February 19, 2026, from [Link]
[9] Tall, A. R. (2009). The role of plasma lipid transfer proteins in lipoprotein metabolism and atherogenesis. Journal of Clinical Investigation, 119(4), 764-767. [Link]
[11] Li, N., et al. (2012). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 17(5), 5586-5597. [Link]
[12] CliniSciences. (n.d.). CETP Assay Kit. Retrieved February 19, 2026, from [Link]
[13] Hannan, R. B., Jr., Lieblich, J. H., & Renfrew, A. G. (1949). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society, 71(11), 3733–3736. [Link]
[6] Li, H., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 30(23), 5678. [Link]
[14] NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved February 19, 2026, from [Link]
[15] ACS Publications. (n.d.). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Retrieved February 19, 2026, from [Link]
[16] ResearchGate. (n.d.). Table 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Retrieved February 19, 2026, from [Link]
[17] Arteriosclerosis, Thrombosis, and Vascular Biology. (2006). Cholesteryl Ester Transfer Protein (CETP) Inhibition Beyond Raising High-Density Lipoprotein Cholesterol Levels. Arteriosclerosis, Thrombosis, and Vascular Biology, 26(1), 15-24. [Link]
[18] ResearchGate. (2025, August 10). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Retrieved February 19, 2026, from [Link]
[19] TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved February 19, 2026, from [Link]
[20] MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
[21] The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved February 19, 2026, from [Link]
[22] NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved February 19, 2026, from [Link]
[23] Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved February 19, 2026, from [Link]
[24] University of North Carolina Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved February 19, 2026, from [Link]
[25] ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved February 19, 2026, from [Link]
[26] MDPI. (2013, April 17). Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Retrieved February 19, 2026, from [Link]
[27] Oakwood Chemical. (n.d.). 7-(Trifluoromethyl)quinoline-4-thiol. Retrieved February 19, 2026, from [Link]
[28] PubMed. (n.d.). Biological activity and three-dimensional structure of an agonist analog of bombesin. Retrieved February 19, 2026, from [Link]
[29] ResearchGate. (2025, August 6). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS ⁻ ) and Polysulfides (S ₙ ²⁻ ). Retrieved February 19, 2026, from [Link]
[30] PubMed. (n.d.). Making chemistry selectable by linking it to infectivity. Retrieved February 19, 2026, from [Link]
[31] Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 19, 2026, from [Link]
[5] MDPI. (2022, October 8). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved February 19, 2026, from [Link]
[32] Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved February 19, 2026, from [Link]
[33] Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved February 19, 2026, from [Link]
[34] Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved February 19, 2026, from [Link]
[35] MDPI. (n.d.). Mass Spectrometry Identification and Computational Chemistry Study of Fluoromethcathinone Isomers. Retrieved February 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 64415-07-2: 7-(Trifluoromethyl)-4-quinolinethiol [cymitquimica.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 7-TRIFLUOROMETHYL-4-QUINOLINETHIOL | 64415-07-2 [chemicalbook.com]
- 5. umtm.cz [umtm.cz]
- 6. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The role of plasma lipid transfer proteins in lipoprotein metabolism and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of cholesteryl ester transfer protein (CETP) in the HDL conversion process as evidenced by using anti-CETP monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. CETP Assay Kit Clinisciences [clinisciences.com]
- 18. researchgate.net [researchgate.net]
- 19. tsijournals.com [tsijournals.com]
- 20. mdpi.com [mdpi.com]
- 21. rsc.org [rsc.org]
- 22. bhu.ac.in [bhu.ac.in]
- 23. Lab Reporter [fishersci.co.uk]
- 24. repository.uncw.edu [repository.uncw.edu]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. 7-(Trifluoromethyl)quinoline-4-thiol [oakwoodchemical.com]
- 28. Biological activity and three-dimensional structure of an agonist analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Making chemistry selectable by linking it to infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. masterorganicchemistry.com [masterorganicchemistry.com]
- 32. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 33. dalalinstitute.com [dalalinstitute.com]
- 34. organicchemistrydata.org [organicchemistrydata.org]
- 35. Mass Spectrometry Identification and Computational Chemistry Study of Fluoromethcathinone Isomers [zpxb.xml-journal.net]
